molecular formula C13H20N2O2S2 B13954931 2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954931
M. Wt: 300.4 g/mol
InChI Key: KJEWGKUBWHABAI-UHFFFAOYSA-N
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Description

2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.

    Attachment of Pyrrolidine Ring: The thiazole derivative is then reacted with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various alkyl groups.

Scientific Research Applications

2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites. These interactions can affect various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(Thiazol-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-7-4-5-10(15)9-19-11-14-6-8-18-11/h6,8,10H,4-5,7,9H2,1-3H3

InChI Key

KJEWGKUBWHABAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC=CS2

Origin of Product

United States

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